

# Application Notes: Immunohistochemistry (IHC) on Paraffin-Embedded Sections

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Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific proteins within tissue sections.[1][2][3] When applied to Formalin-Fixed **Paraffin**-Embedded (FFPE) tissues, IHC allows for the analysis of protein expression while preserving the tissue's morphological context.[1][4] This method is invaluable in both research and clinical diagnostics for understanding the roles of proteins in biological processes and for identifying biomarkers associated with various diseases, particularly cancer.[4]

The process begins with tissue fixation, typically with formalin, which cross-links proteins and preserves the tissue structure.[5] The tissue is then dehydrated and embedded in **paraffin** wax, which allows for the cutting of very thin sections.[1][6] Before the immunological staining can occur, the **paraffin** must be removed, the tissue rehydrated, and the antigenic sites, often masked by fixation, must be exposed through an antigen retrieval step.[2] Subsequent steps involve blocking non-specific binding sites, incubating with primary antibodies that target the protein of interest, and then detecting this binding with a secondary antibody system that is typically linked to an enzyme or a fluorophore.[2] For chromogenic detection, a substrate is added that reacts with the enzyme to produce a colored precipitate at the location of the antigen.[1]

Successful IHC staining requires careful optimization of several factors, including fixation time, antigen retrieval conditions, and antibody concentrations.[2][7] Inconsistent or weak staining, high background, and overstaining are common issues that can often be resolved by systematically troubleshooting the protocol.[7][8][9]

# Experimental Protocol: Immunohistochemistry

## Staining of Paraffin-Embedded Sections

This protocol provides a standard workflow for performing IHC on FFPE tissue sections using a chromogenic detection system.

### Materials:

- FFPE tissue sections on charged slides
- Xylene or a xylene substitute (e.g., Histo-Clear)
- Ethanol (100%, 95%, 85%, 75%, 70%, 50%)
- Deionized or distilled water
- Antigen Retrieval Buffer (e.g., Sodium Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
- Pressure cooker, microwave, or water bath for heat-induced epitope retrieval (HIER)
- Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
- Hydrogen Peroxide (3%) for quenching endogenous peroxidase activity
- Blocking solution (e.g., 5% normal serum from the same species as the secondary antibody in PBST)
- Primary antibody, diluted in antibody diluent
- Biotinylated secondary antibody or polymer-based detection system
- Enzyme conjugate (e.g., Streptavidin-HRP)
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Permanent mounting medium

## Procedure:

### 1. Deparaffinization and Rehydration:

- Heat slides in an oven at 60°C for at least 30 minutes to melt the **paraffin**.[\[10\]](#)[\[11\]](#)
- Immerse slides in two changes of xylene (or xylene substitute) for 5-10 minutes each to remove the **paraffin**.[\[6\]](#)[\[10\]](#)
- Rehydrate the tissue sections by immersing the slides through a graded series of ethanol solutions:
  - 100% Ethanol: 2 changes, 3-10 minutes each.[\[6\]](#)[\[10\]](#)
  - 95% Ethanol: 1-2 changes, 1-10 minutes each.[\[6\]](#)[\[10\]](#)
  - 85% Ethanol: 1 change, 1 minute.[\[10\]](#)
  - 75% or 70% Ethanol: 1 change, 1-10 minutes.[\[6\]](#)[\[10\]](#)
  - 50% Ethanol: 1 change, 5-10 minutes.[\[6\]](#)
- Rinse the slides in deionized water for 5 minutes.[\[6\]](#)[\[10\]](#)

### 2. Antigen Retrieval:

- Note: The choice of buffer and heating method depends on the specific antigen and primary antibody and should be optimized.
- Immerse slides in the appropriate antigen retrieval solution.[\[10\]](#)[\[12\]](#)
- For heat-induced epitope retrieval (HIER), heat the slides in the buffer using a pressure cooker (120°C for 2.5 minutes), microwave (sub-boiling temperature for 10 minutes), or water bath (95-100°C for 20-40 minutes).[\[10\]](#)[\[12\]](#)
- Allow the slides to cool down to room temperature in the buffer for at least 20-30 minutes.  
[\[12\]](#)

- Rinse the slides with wash buffer.[10]

### 3. Staining:

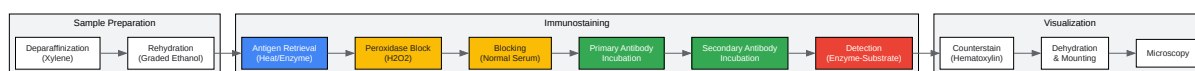
- Peroxidase Block: To inactivate endogenous peroxidase activity, cover the tissue with 3% hydrogen peroxide for 10-15 minutes.[10]
- Rinse well with wash buffer.[10]
- Blocking: Apply a blocking solution (e.g., normal serum) and incubate for at least 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.[2][8]
- Primary Antibody: Gently tap off the blocking solution and apply the diluted primary antibody.
- Incubate for 90 minutes at room temperature or overnight at 4°C in a humidified chamber.[8][10] The optimal time and temperature may vary.
- Rinse the slides three times with wash buffer for 2-5 minutes each.[10]
- Secondary Antibody: Apply the biotinylated or polymer-based secondary antibody and incubate for 15-30 minutes at room temperature.[10]
- Rinse the slides three times with wash buffer.[10]
- Detection: Apply the enzyme conjugate (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature.
- Rinse the slides three times with wash buffer.
- Chromogen Development: Add the freshly prepared DAB substrate solution to the sections and monitor for color development (typically 1-10 minutes).[3][10]
- Stop the reaction by immersing the slides in distilled water.[3]

### 4. Counterstaining, Dehydration, and Mounting:

- Counterstain: Immerse the slides in Hematoxylin for 1-3 minutes to stain the cell nuclei.[1][10]

- Rinse gently with running tap water.[1]
- Dehydration: Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%) and then clear in xylene.[1][10]
- Mounting: Apply a drop of permanent mounting medium to the slide and place a coverslip, avoiding air bubbles.[10]
- Allow the slides to dry before viewing under a microscope.

## Workflow Diagram



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Caption: Workflow for Immunohistochemistry on **Paraffin**-Embedded Sections.

## Data Presentation: Semiquantitative H-Score

To quantify the results of IHC staining, a semiquantitative scoring method like the H-Score (Histoscore) is often employed. This method combines the assessment of staining intensity with the percentage of positively stained cells.

H-Score Calculation: The H-Score is calculated using the following formula:  $H\text{-Score} = \sum (i \times P_i)$   
Where:

- $i$  = intensity score (0, 1, 2, or 3)
- $P_i$  = percentage of cells stained at that intensity (0-100%)

The final H-Score will range from 0 to 300.

Staining Intensity (i)	Description	Percentage of Positive Cells (Pi)
0	No staining	[Enter %]
1+	Weak staining	[Enter %]
2+	Moderate staining	[Enter %]
3+	Strong staining	[Enter %]
Total	100%	

Example Calculation: If a tissue section has 10% of cells with strong staining (3+), 40% with moderate staining (2+), 30% with weak staining (1+), and 20% with no staining (0), the H-Score would be:

$$\text{H-Score} = (3 \times 10) + (2 \times 40) + (1 \times 30) + (0 \times 20) = 30 + 80 + 30 + 0 = 140$$

This scoring system provides a more nuanced quantitative value for comparing protein expression across different samples.<sup>[13]</sup>

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